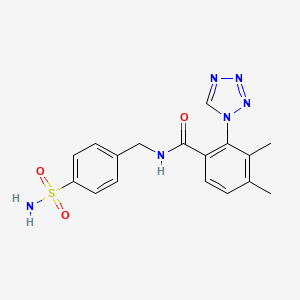![molecular formula C20H24N6O3 B12160085 N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160085.png)
N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-ジメトキシフェニル)-1-(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物はピペリジン環、トリアゾロピリダジン部分、およびジメトキシフェニル基を特徴とし、研究開発のためのユニークな構造となっています。
準備方法
合成経路と反応条件
N-(2,5-ジメトキシフェニル)-1-(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドの合成は、通常、複数段階の有機反応を含みます。このプロセスは、ピペリジン環の調製から始まり、続いてトリアゾロピリダジン部分とジメトキシフェニル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために重要です。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために、合成経路の最適化を伴う可能性があります。これには、プロセスを合理化し、生産コストを削減するために、連続フロー反応器や自動合成プラットフォームなどの高度な技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-(2,5-ジメトキシフェニル)-1-(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用することができ、その反応性と特性が変化する可能性があります。
置換: この化合物は、ある官能基が別の官能基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、および置換反応のためのさまざまな求核剤および求電子剤が含まれます。温度、圧力、溶媒選択などの反応条件は、目的の結果を得るために重要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される可能性があり、一方、置換反応によって新しい官能基が導入され、化合物の汎用性が向上する可能性があります。
科学研究アプリケーション
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用でき、新しい材料や触媒の開発を支援します。
生物学: そのユニークな構造により、生物学的標的に結合することができるため、創薬と開発の候補となります。
医学: この化合物の潜在的な薬理学的特性は、特定の受容体や酵素を標的にするなどの治療的用途について検討することができます。
産業: さまざまな分野の進歩に貢献する、新しい工業用化学薬品や材料の開発に使用することができます。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: It may be used in the development of new industrial chemicals and materials, contributing to advancements in various sectors.
作用機序
N-(2,5-ジメトキシフェニル)-1-(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の構造により、特定の部位に結合してこれらの標的の活性を調節し、さまざまな生化学的経路に影響を与えることができます。正確な分子メカニズムと関連する経路を解明するには、詳細な研究が必要です。
類似化合物の比較
類似化合物
類似化合物には、他のピペリジン誘導体、トリアゾロピリダジンアナログ、およびジメトキシフェニル含有分子が含まれます。これらの化合物は、N-(2,5-ジメトキシフェニル)-1-(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドと構造的特徴を共有していますが、特定の官能基と全体的な反応性では異なる場合があります。
独自性
N-(2,5-ジメトキシフェニル)-1-(3-メチル[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)ピペリジン-4-カルボキサミドの独自性は、明確な化学的および生物学的特性をもたらす構造要素の組み合わせにあります。これは、新しい用途と作用機序を発見する機会を提供し、研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives, triazolopyridazine analogs, and dimethoxyphenyl-containing molecules. These compounds share structural features with N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide but may differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development, offering opportunities for discovering new applications and mechanisms of action.
特性
分子式 |
C20H24N6O3 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N6O3/c1-13-22-23-18-6-7-19(24-26(13)18)25-10-8-14(9-11-25)20(27)21-16-12-15(28-2)4-5-17(16)29-3/h4-7,12,14H,8-11H2,1-3H3,(H,21,27) |
InChIキー |
OFLBKZNAWKLXRE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12160011.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B12160014.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160016.png)
![(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160020.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12160030.png)

![2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12160038.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)
![2-[(3-Benzyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12160059.png)

![N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12160069.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)
![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)
